3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)3-2(1-10-12-3)4(13)11-9/h1H,9H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZVEQHVQWWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazine
The pyrazole core is constructed via cyclocondensation of β-keto esters with hydrazine. Ethyl 4,4,4-trifluoroacetoacetate reacts with hydrazine hydrate in ethanol under reflux (80°C, 6 hours) to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Hydrolysis of the ester is achieved using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 70°C for 2 hours, producing 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a yield of 89.2%. Nuclear magnetic resonance (NMR) analysis confirms the structure: (DMSO-) δ 12.90 (s, 1H, COOH), 8.46 (s, 1H, pyrazole-H).
Halogenation and Grignard Carboxylation
Alternative routes involve halogenation followed by carboxylation. Bromination of 3-(trifluoromethyl)-1H-pyrazole at position 4 using bromine in acetic acid yields 4-bromo-3-(trifluoromethyl)-1H-pyrazole. Subsequent Grignard exchange with isopropyl magnesium chloride (iPrMgCl) and reaction with carbon dioxide (CO) at -20°C generates the carboxylic acid. This method achieves a total yield of 64% over three steps, with purity exceeding 99.5%.
Conversion to Carbohydrazide
Acid Chloride Formation
The carboxylic acid is activated via conversion to its acid chloride. Treatment with thionyl chloride (SOCl) in dichloromethane (DCM) at reflux (40°C, 4 hours) yields 3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. Gas chromatography (GC) confirms >95% purity, with direct use in subsequent steps.
Hydrazine Coupling
Reaction of the acid chloride with hydrazine hydrate in THF at 0°C produces 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. The reaction is quenched with ice-water, and the product is isolated via filtration, yielding 86–90%. Recrystallization from ethanol enhances purity to >99%, as verified by liquid chromatography (LC).
Alternative Synthetic Routes
Direct Cyclocondensation with Hydrazine Derivatives
A one-pot synthesis employs ethyl 2-(trifluoroacetyl)acetate and hydrazine carboxylate in dimethylformamide (DMF) at 120°C. This method bypasses intermediate isolation, achieving a 78% yield of the carbohydrazide directly.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates the cyclocondensation of trifluoroacetylacetone with carbohydrazide in the presence of ammonium acetate, yielding 82% product with reduced reaction time.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Hydrazine, EtOH, reflux | 89.2 | >95 |
| Carboxylation | iPrMgCl, CO, -20°C | 64 | 99.5 |
| Hydrazide formation | NHNH, THF, 0°C | 90 | >99 |
Industrial and Environmental Considerations
Scale-up processes prioritize solvent recycling (e.g., DCM recovery) and continuous flow reactors to enhance throughput. Waste minimization is achieved via aqueous workup and acid-base extraction. The atom economy for the Grignard-carboxylation route reaches 81%, underscoring its industrial viability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the hydrazide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of derived compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbohydrazide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthetic routes, and physicochemical properties:
Key Observations:
Substituent Effects on Physicochemical Properties :
- The 1-methyl derivative (145–146°C) has a significantly higher melting point than the benzyl-substituted analog (95°C), likely due to enhanced crystallinity from the compact methyl group .
- The -CF₃ group’s position (3 vs. 5) influences electronic properties. For example, CF₃ at position 3 (adjacent to the carbohydrazide) may enhance hydrogen-bonding capacity compared to position 5 .
Synthetic Flexibility :
- Position 1 substituents (e.g., methyl, aryl, benzyl) are introduced via alkylation or arylhydrazine condensation .
- CF₃ at position 5 is achieved using trifluoroacetylacetone in cyclocondensation reactions, whereas position 3 substitution relies on pre-functionalized pyrazole esters .
Biological and Industrial Relevance :
- The unsubstituted 1H-pyrazole variant is a precursor for bioactive molecules, leveraging the -CF₃ group’s metabolic stability and the hydrazide’s reactivity for further derivatization .
- 1-Methyl and benzyl analogs are intermediates in antifungal and anticancer agents, demonstrating the role of lipophilic substituents in enhancing bioavailability .
Biological Activity
3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound, with the CAS number 2757955-94-3, features a pyrazole ring substituted with a trifluoromethyl group and a carbohydrazide moiety. The synthesis typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid derivatives with hydrazine hydrate, yielding the desired carbohydrazide structure. The general reaction can be represented as follows:
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For example, derivatives of pyrazoles have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies report IC50 values for various pyrazole derivatives, suggesting that this compound may also possess similar activity.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Pyrazole A | 60.56 | COX-1 |
| Pyrazole B | 57.24 | COX-2 |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer efficacy of pyrazole derivatives has been documented, particularly against various cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation. While specific data on this compound is limited, its structural analogs have demonstrated promising results.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds are known to inhibit COX enzymes and other inflammatory mediators.
- Kinase Inhibition : Potential inhibition of kinases involved in cancer cell signaling pathways.
- Interaction with Biomolecules : Binding to specific receptors or enzymes can modulate biological responses.
Case Studies and Research Findings
A recent study investigated the synthesis and biological evaluation of various pyrazole derivatives, including those containing trifluoromethyl groups. The findings highlighted:
- Synthesis Efficiency : The yield for synthesizing this compound was reported at approximately 85% under optimized conditions.
- Biological Testing : Initial screenings indicated that compounds with similar structures exhibited significant anti-inflammatory and anticancer activities, warranting further investigation into their mechanisms.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes starting from pyrazole derivatives. A common approach includes:
Trifluoromethylation : Introducing the -CF₃ group via halogen exchange or using trifluoromethylating agents like (CF₃SO₂)₂O under catalytic conditions (e.g., CuI) .
Carbohydrazide Formation : Reacting the carboxylic acid intermediate with hydrazine hydrate in ethanol under reflux (70–80°C for 6–8 hours) .
Optimization Tips :
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- ¹H/¹³C NMR : Identify protons adjacent to the -CF₃ group (δ ~7.5–8.5 ppm for pyrazole ring protons; δ ~120–125 ppm for CF₃ in ¹³C) .
- IR Spectroscopy : Confirm the presence of -NH (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 224.1 (calculated molecular weight: 223.1) .
Q. What are the common impurities in synthetic batches, and how can they be resolved?
- Byproducts : Unreacted hydrazine or trifluoromethylation intermediates.
- Resolution :
Advanced Research Questions
Q. How does the electron-withdrawing -CF₃ group influence the compound’s reactivity in nucleophilic substitution reactions?
The -CF₃ group increases the electrophilicity of the pyrazole ring, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal:
- Reduced electron density at C-4 (Mulliken charge: +0.32 vs. +0.18 for non-CF₃ analogs).
- Higher absolute hardness (η = 4.8 eV) compared to methyl-substituted analogs (η = 3.9 eV), indicating lower polarizability .
Q. What crystallographic methods are suitable for determining the compound’s 3D structure?
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Key Modifications :
- Replace -CF₃ with -Cl/-Br to study electronic effects.
- Substitute the hydrazide group with amides or esters for improved lipophilicity (logP optimization) .
- Biological Testing :
- Antimicrobial assays (MIC against S. aureus: 8–16 µg/mL for active analogs).
- Docking studies (e.g., binding to dihydrofolate reductase) .
Q. How do discrepancies in reported bioactivity data arise, and what methods resolve them?
- Sources of Contradiction :
- Variability in impurity profiles (e.g., residual hydrazine).
- Differences in assay conditions (e.g., pH, solvent).
- Resolution :
- Validate purity via HPLC (>98%).
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
